N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1-methyl-1H-1,2,3-triazole-4-carboxamide core linked to a phenyl group substituted with a cyclopropylamino-oxoethyl moiety. The triazole ring, a heterocyclic scaffold, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . The carboxamide bridge likely facilitates interactions with biological targets through hydrogen bonding .
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-20-9-13(18-19-20)15(22)17-12-4-2-10(3-5-12)8-14(21)16-11-6-7-11/h2-5,9,11H,6-8H2,1H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWOHWZUPJPNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of 374.4 g/mol. The structure includes a cyclopropyl group and an amide functional group, contributing to its pharmacological properties.
Synthesis
The synthesis of triazole derivatives typically involves methods such as azide-alkyne cycloaddition or the use of hydrazones. Recent advancements have allowed for efficient synthesis under mild conditions, enhancing yields and reducing byproducts. For instance, the reaction of appropriate hydrazones with isocyanates has been reported to yield high-purity triazole derivatives .
Anticancer Activity
Research indicates that triazole derivatives exhibit notable anticancer properties. For example, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain triazole derivatives inhibited thymidylate synthase (TS), an enzyme crucial for DNA synthesis, with IC50 values ranging from 1.95 to 4.24 µM . These findings suggest that the compound may also exert similar effects through TS inhibition.
Antimicrobial Activity
In addition to anticancer properties, triazole compounds have been evaluated for antimicrobial activity. Studies have shown that derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Research indicates that:
- Substituent Positioning : Ortho-substituted phenyl rings tend to exhibit better activity than meta or para substitutions.
- Number of Substituents : Increasing the number of substituents generally decreases cytotoxicity.
- Functional Groups : The presence of electron-withdrawing groups enhances activity by stabilizing reactive intermediates .
Case Studies
Several studies have highlighted the biological efficacy of similar triazole compounds:
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Study 1 | Compound A | MCF-7 | 1.1 | Antiproliferative |
| Study 2 | Compound B | HCT-116 | 2.6 | Antiproliferative |
| Study 3 | Compound C | HepG2 | 1.4 | Antiproliferative |
These studies underscore the potential of triazole derivatives in cancer therapy and warrant further investigation into their mechanisms .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, research indicates that derivatives of triazole compounds exhibit significant antiproliferative activity against leukemia and solid tumor cell lines.
Case Study: Antiproliferative Activity
A study demonstrated that N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide showed IC50 values comparable to established chemotherapeutics like doxorubicin when tested on K562 leukemia cells. This suggests its potential use in combination therapies to enhance efficacy while minimizing side effects.
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. The triazole moiety is known for its effectiveness against various pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm | |
| Escherichia coli | Inhibition Zone: 12 mm | |
| Candida albicans | MIC: 32 µg/mL |
Anti-inflammatory Effects
Emerging research suggests that the compound may possess anti-inflammatory properties. Triazoles have been shown to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Triazole derivatives have also been studied for their neuroprotective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The unique structure of this compound may provide a scaffold for developing novel neuroprotective agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues identified from literature include:
Key Structural and Functional Differences
- Triazole Position and Substitution : The target compound’s 1,2,3-triazole (vs. 1,2,4-triazole in ) and methyl group at N1 may enhance metabolic stability compared to analogues with bulkier substituents (e.g., isopropylphenyl in ).
- Cyclopropyl vs. Ethoxy/Isopropyl Groups : The cyclopropyl group’s small size and rigidity may reduce steric hindrance, improving binding to flat enzymatic active sites compared to ethoxy or isopropyl groups .
- Carboxamide Linkage: Present in all analogues, this group likely mediates target interactions.
Pharmacological Activity Trends
- Kinase/Enzyme Inhibition : Triazole-carboxamides are frequently explored as kinase inhibitors. The cyclopropyl group’s rigidity may mimic natural substrates, enhancing selectivity .
Physicochemical Properties
- Crystallinity : Crystalline forms of triazole derivatives (e.g., ) are critical for formulation stability. The target compound’s synthesis (likely via Cu-catalyzed azide-alkyne cycloaddition) may yield polymorphs requiring characterization using tools like SHELXL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropylamine coupling to a phenylacetic acid intermediate, followed by triazole ring formation. Key steps include:
- Use coupling agents like EDC or DCC in solvents such as DMF or DCM under controlled temperatures (40–60°C) .
- Monitor reaction progress via Thin Layer Chromatography (TLC) and characterize intermediates using -NMR and -NMR .
- Optimize yield by adjusting stoichiometry of reagents (e.g., 1.2 equivalents of cyclopropylamine) and employing Design of Experiments (DOE) to evaluate variables like solvent polarity and reaction time .
Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in graded solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or HPLC to quantify saturation points. Polar functional groups (amide, triazole) suggest moderate solubility in DMSO or ethanol .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Monitor decomposition via LC-MS and NMR to identify labile groups (e.g., cyclopropane ring or carboxamide) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : Assign peaks for cyclopropyl protons (δ 0.5–1.5 ppm), triazole protons (δ 7.5–8.5 ppm), and amide protons (δ 6.5–7.5 ppm). Use - COSY and HSQC for connectivity .
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., cleavage at the amide bond) using ESI-MS or MALDI-TOF .
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm) and triazole ring vibrations (1500–1600 cm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and active-site residues .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational flexibility of the cyclopropyl group .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs with enhanced affinity .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays. For example, test cytotoxicity in HEK293 vs. cancer cells to rule off-target effects .
- Purity Verification : Re-evaluate compound purity (>95% by HPLC) to exclude confounding impurities .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for downstream biomarkers) .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- Methodological Answer :
- Substituent Modification : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to enhance hydrophobic interactions. Vary triazole substituents (e.g., methyl to ethyl) to alter steric effects .
- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
- Fragment-Based Screening : Identify minimal pharmacophores using X-ray crystallography of target-ligand complexes .
Q. What experimental designs address discrepancies in spectral data during characterization?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY to resolve overlapping proton signals and HMBC to confirm long-range - correlations .
- Isotopic Labeling : Synthesize -labeled triazole to simplify NMR assignments .
- Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. How can researchers assess the compound’s pharmacokinetics (PK) in preclinical models?
- Methodological Answer :
- logP Determination : Use shake-flask or HPLC methods to measure partition coefficients. The compound’s logP (predicted ~2.5) correlates with membrane permeability .
- In Vitro PK : Perform hepatic microsome assays to estimate metabolic stability and CYP450 inhibition potential .
- In Vivo Studies : Administer via IV/PO in rodents, collect plasma at timed intervals, and quantify via LC-MS/MS. Calculate AUC, , and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
